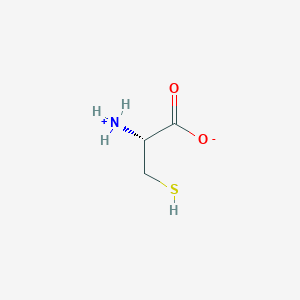

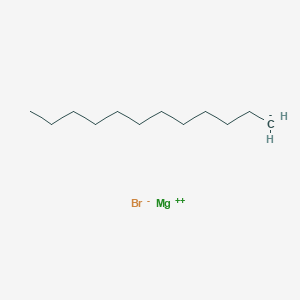

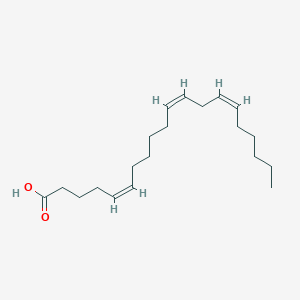

(2R)-2-ammonio-3-mercaptopropanoate

Vue d'ensemble

Description

L-Cysteine, also known as C or E920, belongs to the class of organic compounds known as cysteine and derivatives. Cysteine and derivatives are compounds containing cysteine or a derivative thereof resulting from reaction of cysteine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. L-Cysteine is a drug which is used for the prevention of liver damage and kidney damage associated with overdoses of acetaminophen. L-Cysteine exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). L-Cysteine has been found throughout most human tissues, and has also been detected in most biofluids, including feces, saliva, urine, and blood. Within the cell, L-cysteine is primarily located in the cytoplasm, mitochondria and myelin sheath. L-Cysteine exists in all eukaryotes, ranging from yeast to humans. L-Cysteine participates in a number of enzymatic reactions. In particular, L-Glutamic acid and L-cysteine can be converted into Gamma-glutamylcysteine; which is catalyzed by the enzyme glutamate--cysteine ligase. Furthermore, L-Cysteine and 2-ketobutyric acid can be biosynthesized from L-cystathionine; which is mediated by the enzyme cystathionine gamma-lyase. Furthermore, L-Cysteine and glycine can be biosynthesized from cysteinylglycine; which is catalyzed by the enzymes aminopeptidase N and caspase-7. Finally, L-Glutamic acid and L-cysteine can be converted into Gamma-glutamylcysteine through the action of the enzyme glutamate--cysteine ligase. In humans, L-cysteine is involved in the homocysteine degradation pathway, the glucose transporter defect (SGLT2) pathway, the cysteine metabolism pathway, and the metolazone action pathway. L-Cysteine is also involved in several metabolic disorders, some of which include the chlorothiazide action pathway, the triamterene action pathway, cystathionine Beta-synthase deficiency, and homocystinuria, cystathionine beta-synthase deficiency. L-Cysteine is a potentially toxic compound.

L-cysteine is an optically active form of cysteine having L-configuration. It has a role as a flour treatment agent, a human metabolite and an EC 4.3.1.3 (histidine ammonia-lyase) inhibitor. It is a serine family amino acid, a proteinogenic amino acid, a cysteine and a L-alpha-amino acid. It is a conjugate base of a L-cysteinium. It is a conjugate acid of a L-cysteinate(1-). It is an enantiomer of a D-cysteine. It is a tautomer of a L-cysteine zwitterion.

Cysteine is a non-essential sulfur-containing amino acid in humans, related to cystine, Cysteine is important for protein synthesis, detoxification, and diverse metabolic functions. Found in beta-keratin, the main protein in nails, skin, and hair, Cysteine is important in collagen production, as well as skin elasticity and texture. Also required in the manufacture of amino acid taurine, Cysteine is a component of the antioxidant glutathione, and plays a role in the metabolism of essential biochemicals such as coenzyme A, heparin, and biotin. (NCI04)

Mécanisme D'action

Target of Action

Cysteine, also known as (2R)-2-ammonio-3-mercaptopropanoate, primarily targets the Interleukin-2 receptor (IL-2R) . IL-2R is a transmembrane glycoprotein receptor prominently located on the surface of T and B cells, among other immune system cells . This receptor plays a crucial role in the immune response, as it binds to IL-2, instigating a cascade of events that culminate in the activation and proliferation of these cells .

Mode of Action

Cysteine interacts with its primary target, IL-2R, through a dynamic interplay. This interaction results in a cascade of events that lead to the activation and proliferation of T and B cells . The cooperative action of IL-2 and IL-2R is necessary for the proper functioning of the immune system, as it helps to maintain the balance between the activation and suppression of the immune response to pathogens .

Biochemical Pathways

The interaction of cysteine with IL-2R affects several biochemical pathways. For instance, the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal–related kinase (Erk) pathways show enhanced activity within Teff or Tconv cells . These pathways impact gene expression to regulate cellular growth, death, and immune function in IL-2R-bearing cells .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of cysteine are crucial for its bioavailability and therapeutic effectiveness. It is generally recognized that these properties should be evaluated as early as possible in the drug development process .

Result of Action

The molecular and cellular effects of cysteine’s action are primarily seen in the activation and proliferation of T and B cells . This process underscores the fundamental role of IL-2R in the modulation and functioning of the immune system . Despite the beneficial role of IL-2 in instigating immune responses to attack tumor cells, its ability to expand regulatory T cells (Tregs), potentially dampening anti-tumor immunity, presents a nuanced and paradoxical situation .

Applications De Recherche Scientifique

Industrie pharmaceutique

La cystéine : joue un rôle essentiel dans l'industrie pharmaceutique grâce à sa capacité à stabiliser les structures protéiques et à faciliter la formation de ponts disulfures. Elle est utilisée dans la production de principes pharmaceutiques actifs (API) et comme excipient dans diverses formulations de médicaments. Le groupe sulfhydryle de la cystéine peut également agir comme un nucléophile dans les réactions biochimiques, ce qui est essentiel dans les processus de détoxification et dans la synthèse des intermédiaires métaboliques .

Technologie alimentaire

Dans la technologie alimentaire, la cystéine est utilisée comme un améliorateur de pâte dans la fabrication du pain, améliorant la texture et le volume du pain. Elle est également utilisée comme exhausteur de goût en raison de sa capacité à réagir avec les sucres et à créer des produits de réaction de Maillard, qui contribuent au profil aromatique des aliments cuits. De plus, la cystéine peut agir comme un antioxydant, contribuant à préserver la couleur et la saveur des produits alimentaires .

Applications cosmétiques

La cystéine trouve des applications dans l'industrie cosmétique, en particulier dans les produits de soin des cheveux. Sa capacité à rompre les liaisons disulfures dans la kératine du cheveu en fait un ingrédient clé dans les traitements de lissage et de conditionnement des cheveux. Elle est également utilisée dans les produits de soin de la peau pour ses propriétés antioxydantes, qui peuvent aider à protéger la peau des dommages oxydatifs .

Alimentation animale

En tant que composant essentiel de la nutrition animale, la cystéine est ajoutée à l'alimentation animale pour garantir un apport adéquat en acides aminés soufrés, ce qui est essentiel pour la croissance et l'entretien des plumes, de la laine et des tissus conjonctifs chez les animaux. Elle joue également un rôle dans le métabolisme et les systèmes de défense antioxydants chez le bétail .

Production biotechnologique

La production fermentative de L-cystéine utilisant des micro-organismes est un domaine de recherche en pleine croissance. En raison des préoccupations environnementales et de sécurité associées à l'extraction de la cystéine à partir de sources animales, des méthodes biotechnologiques utilisant des bactéries telles qu'Escherichia coli sont en cours de développement. Ces méthodes se concentrent sur des stratégies d'ingénierie métabolique pour augmenter le rendement en cystéine et réduire la toxicité .

Recherche médicale

En recherche médicale, la cystéine est étudiée pour son rôle dans divers processus physiologiques. C'est un précurseur du glutathion antioxydant et elle est impliquée dans la régulation des voies métaboliques. La recherche sur le métabolisme de la cystéine peut conduire à une meilleure compréhension des maladies liées au stress oxydatif et peut fournir des informations sur les cibles thérapeutiques potentielles .

Analyse Biochimique

Biochemical Properties

Cysteine plays a crucial role in various biochemical reactions. It is involved in the synthesis of proteins, and the antioxidant glutathione (GSH), contributing to redox regulation of cellular status and protein function . Cysteine’s unique chemical structure and properties make it essential for various biochemical processes, including antioxidant defense, protein synthesis, and collagen formation .

Cellular Effects

Cysteine has significant effects on various types of cells and cellular processes. It supports the synthesis of proteins that takes place in every single cell in your body to sustain vital life functions and structures . It increases levels of glutathione in your body to help neutralize harmful free radicals and protect cells from oxidative damage . In cancer cells, cysteine plays an essential role in redox regulation of cellular status and protein function .

Molecular Mechanism

The sulfur in cysteine is redox-active and hence can exist in a wide variety of states, depending on the local redox environment and the presence of oxidizing and reducing agents . A potent oxidizing agent that can be made in cells is hydrogen peroxide, which can lead to more drastic and irreversible chemical modifications to the cysteine side chains .

Temporal Effects in Laboratory Settings

It is known that cysteine can be toxic above a threshold concentration, thus its homeostasis is maintained precisely inside the cell .

Dosage Effects in Animal Models

There are rare reports of cystine renal stone formation, Single injections of L-cysteine (0.6-1.5 g/kg) into 4-day-old pups resulted in massive damage to cortical neurons, permanent retinal dystrophy, atrophy of the brain and hyperactivity .

Metabolic Pathways

Cysteine and methionine are sulfur-containing amino acids. Cysteine is synthesized from serine through different pathways in different organism groups. In bacteria and plants, cysteine is converted from serine (via acetylserine) by transfer of hydrogen sulfide .

Transport and Distribution

Transport of cysteine across the plasma membrane is mediated by system ASC (alanine, serine, cysteine-preferring) and one member of system L (leucine-preferring), LAT-2 (large amino acid transporter 2) .

Subcellular Localization

Subcellular fractionation studies indicated that one of the major leaf forms, cysteine synthase B, was located in the chloroplast and the other, cysteine synthase A, occurred in the cytoplasm .

Propriétés

IUPAC Name |

(2R)-2-azaniumyl-3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S/c4-2(1-7)3(5)6/h2,7H,1,4H2,(H,5,6)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJNEKJLAYXESH-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])[NH3+])S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)[O-])[NH3+])S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62488-11-3 | |

| Record name | Poly-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62488-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

121.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-Cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

277 mg/mL at 25 °C | |

| Record name | L-Cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

52-90-4 | |

| Record name | L-(+)-Cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

220 °C | |

| Record name | L-Cysteine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000574 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride](/img/structure/B104324.png)

![3-Methylbenzo[g]isoquinoline](/img/structure/B104344.png)